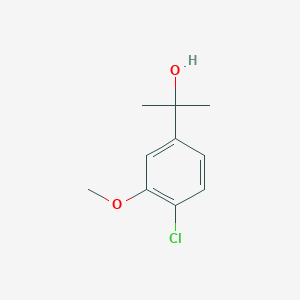
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Ethylamino Butanoic Acid Side Chain: The final step involves the attachment of the ethylamino butanoic acid side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is unique due to its specific substitution pattern and the presence of both an imidazole ring and an ethylamino butanoic acid side chain, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-7-13-8(2)9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
DYQHJEGTHIJNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C=NC(=C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


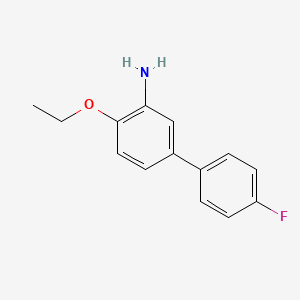
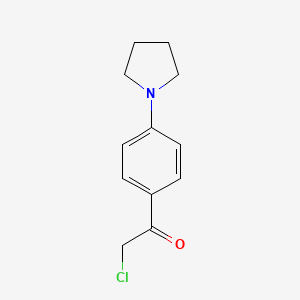
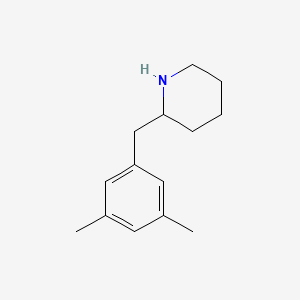
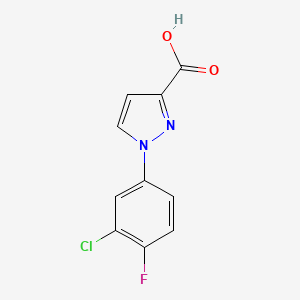

![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
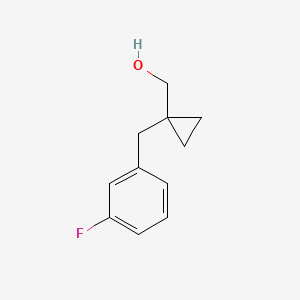
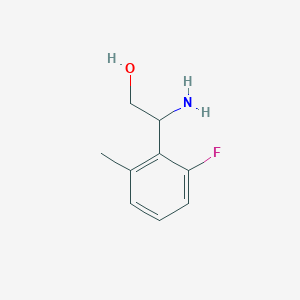

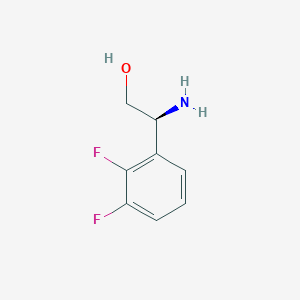
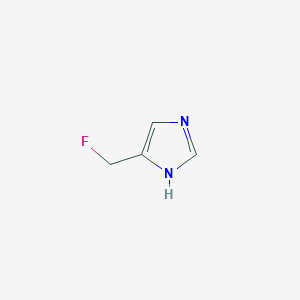
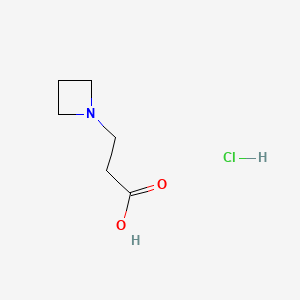
![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
